molecular formula C11H11NO B8637480 (2-Methyl-indol-1-yl)-acetaldehyde

(2-Methyl-indol-1-yl)-acetaldehyde

Cat. No.: B8637480
M. Wt: 173.21 g/mol
InChI Key: VBCBRXVHTTYCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-indol-1-yl)-acetaldehyde is an indole derivative featuring a methyl group at the 2-position of the indole ring and an acetaldehyde substituent at the 1-position (Figure 1). Indole derivatives are widely studied for their biological activities, including neuroprotective, anti-proliferative, and enzymatic modulation properties . The acetaldehyde moiety enhances reactivity due to its electrophilic carbonyl group, enabling participation in condensation reactions (e.g., Schiff base formation) .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(2-methylindol-1-yl)acetaldehyde

InChI

InChI=1S/C11H11NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,7-8H,6H2,1H3

InChI Key

VBCBRXVHTTYCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Methyl-indol-1-yl)-acetaldehyde with structurally analogous indole derivatives:

Compound Name Substituent Positions Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 1-acetaldehyde, 2-methyl Aldehyde 159.19 High reactivity (Schiff base formation); potential pharmaceutical intermediate
2-(1H-Indol-3-yl)acetaldehyde 3-acetaldehyde Aldehyde 159.19 Organic synthesis intermediate
2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid 3-carboxylic acid, 2-methyl, 5-chloro Carboxylic acid 229.65 Anti-inflammatory research; structural analog of indomethacin derivatives
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 3-ethyl ester, 2-methyl, 5-methoxy Ester 247.29 Crystallography studies; enhanced stability for storage
2-(3-Methyl-1H-indol-1-yl)acetic acid 1-carboxylic acid, 3-methyl Carboxylic acid 189.21 Biochemical reagent; synthetic precursor
Key Observations:
  • Functional Groups : The aldehyde group in this compound confers higher reactivity compared to carboxylic acids or esters, making it suitable for dynamic covalent chemistry (e.g., drug conjugation). Esters (e.g., ethyl/methyl) offer improved stability .
  • Substituent Effects : Halogenation (e.g., Cl, Br at the 5-position) enhances bioactivity in pharmaceutical contexts, as seen in indomethacin analogs . Methoxy groups (e.g., 5-methoxy) may influence electronic properties and solubility .

Reactivity and Stability

  • Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group undergoes nucleophilic addition and oxidation more readily than carboxylic acids or esters. For instance, acetaldehyde reacts with amines to form imines, a property leveraged in adsorbent materials . In contrast, acetic acid derivatives participate in salt formation or esterification .
  • Artifact Formation : Acetaldehyde derivatives are prone to artifact formation in oxidative environments (e.g., ozone exposure), necessitating careful handling .

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